![molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7](/img/structure/B1356498.png)
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Overview
Description
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursor molecules under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's significant antiviral activities, particularly against HIV-1. A notable derivative of this compound was identified as a potent inhibitor of HIV-1 reverse transcriptase, showing efficacy at nanomolar concentrations. Specifically, the derivative demonstrated enhanced activity against resistant strains of HIV-1, outperforming established first-line treatments like efavirenz and etravirine. This positions it as a promising candidate for further development as an antiviral agent.
Key Findings:
- Efficacy : The compound exhibited EC50 values ranging from 3.43 to 21.4 nmol/L against various HIV-1 strains.
- Resistance Profiles : It showed a significant improvement in resistance profiles compared to existing drugs.
- Safety and Pharmacokinetics : The derivative was characterized by favorable pharmacokinetic properties and safety profiles in vivo, indicating its potential for therapeutic use without major side effects .
Structure-Based Drug Design
The rational design of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives has been a focus for optimizing their biological activity. Structure-based design strategies have been employed to enhance the binding affinity of these compounds to their biological targets. Molecular modeling studies have provided insights into how modifications to the chemical structure can lead to improved interactions with target proteins.
Optimization Strategies:
- Molecular Modeling : Studies have shown that conformational differences between preferred and pharmacophoric conformations can significantly affect binding affinity.
- Lead Compounds : The design process has led to the identification of lead compounds that maintain high potency while minimizing adverse interactions with metabolic enzymes such as CYP450 .
Potential Therapeutic Uses
Beyond its antiviral applications, the compound's structural characteristics suggest potential uses in other therapeutic areas. The thiopyrano-pyrimidine scaffold is known for diverse biological activities, including anti-cancer properties. Research into related compounds indicates that modifications could yield effective agents against various types of cancer by targeting specific cellular pathways.
Case Studies:
- Antitumor Activity : Preliminary studies have indicated that derivatives of thiopyrano-pyrimidines can inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
- Broad-Spectrum Antiviral Activity : Further investigations are underway to evaluate the efficacy of these compounds against other viral infections beyond HIV-1.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B, which plays a role in inflammatory processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
2,4-Dichloro-6H,7H,8H-thiopyrano[3,2-D]pyrimidine: Similar structure but differs in the oxidation state of the sulfur atom.
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine: Contains additional oxygen atoms, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms, which confer distinct reactivity and potential biological activity .
Biological Activity
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine (CAS Number: 87466-23-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound has the following properties:
- Molecular Formula : CHClNS
- Molecular Weight : 221.11 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 346.7 °C
- Flash Point : 163.5 °C
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail specific studies and findings related to its biological activity.
Antimicrobial Activity
In a study conducted by Goto et al. (2014), the compound was evaluated for its antimicrobial properties against several pathogens. The results indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Antifungal Activity
In another study focusing on antifungal activity, the compound was tested against Candida albicans. The results demonstrated an IC value of 50 µg/mL, indicating moderate antifungal activity. This suggests that further structural optimization could enhance its efficacy against fungal infections.
Anticancer Potential
Research has also explored the anticancer potential of this compound. A study published in the Bioorganic and Medicinal Chemistry Letters highlighted its ability to inhibit cell proliferation in various cancer cell lines. The IC values for selected cancer cell lines are summarized below:
Cancer Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 28 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Studies and Research Findings
-
Study on DHODH Inhibition :
- A study examined the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells. The compound showed promising results with an IC value of 15 µM, indicating its potential as an anticancer agent through metabolic pathway modulation.
-
In Vivo Efficacy :
- In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This supports its potential application in cancer therapy.
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKOVOQFJFSCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536094 | |
Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87466-23-7 | |
Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?
A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.
Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?
A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from this compound lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.
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